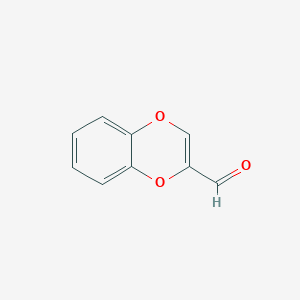

1,4-benzodioxine-2-carbaldehyde

Description

BenchChem offers high-quality 1,4-benzodioxine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-benzodioxine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-benzodioxine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIIXCRKXKRQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC=C(O2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,4-benzodioxine-2-carboxaldehyde medicinal chemistry applications

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 1,4-Benzodioxine-2-Carboxaldehyde and Its Derivatives

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged scaffolds." The 1,4-benzodioxane ring system is a quintessential example of such a structure.[1] Found in both natural products like flavonolignans and a host of synthetic pharmaceuticals, its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, making it an ideal template for drug design.[2][3][4]

While the parent scaffold is versatile, it is the functionalized derivatives that unlock its full therapeutic potential. This guide focuses specifically on the applications stemming from 1,4-benzodioxine-2-carboxaldehyde and its closely related carboxylic acid precursor. This particular substitution pattern at the C2 position serves as a critical chemical handle, enabling the synthesis of a diverse array of bioactive molecules that have made a significant impact on modern medicine. From blockbuster antihypertensive drugs to novel anticancer agents, the journey of this scaffold is a testament to the power of strategic molecular design.

This document, intended for researchers and drug development professionals, will explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of this remarkable chemical entity, providing both high-level strategic insights and detailed, actionable protocols.

Part 1: The Core of Activity - α1-Adrenergic Receptor Antagonists

The most prominent and commercially successful application of the 1,4-benzodioxane-2-carbonyl moiety is in the development of selective α1-adrenoceptor antagonists. These agents are mainstays in the treatment of hypertension (high blood pressure) and benign prostatic hyperplasia (BPH).[5][6]

Mechanism of Action: From Receptor to Therapeutic Effect

Alpha-1 adrenergic receptors are G-protein coupled receptors found on the smooth muscle of blood vessels and the prostate gland. When stimulated by endogenous catecholamines like norepinephrine, they trigger a signaling cascade that leads to vasoconstriction and smooth muscle contraction.

By selectively blocking these receptors, 1,4-benzodioxane-based antagonists prevent this signaling, leading to vasodilation (a decrease in peripheral vascular resistance and lower blood pressure) and relaxation of the prostatic smooth muscle (improving urinary flow in BPH).[6][7]

Caption: Signaling pathway of the α1-adrenergic receptor and its blockade by antagonists.

The Archetype: Doxazosin

Doxazosin is a prime example of a drug built around the 1,4-benzodioxan-2-carbonyl core.[5][7] Its structure consists of three key fragments:

-

The 1,4-benzodioxane-2-carbonyl group.

-

A piperazine linker.

-

A 4-amino-6,7-dimethoxyquinazoline moiety.

The 1,4-benzodioxane portion is crucial for high-affinity binding to the receptor. The carboxaldehyde is the direct precursor to the amide bond that links this scaffold to the piperazine core.

Structure-Activity Relationship (SAR) Insights

Decades of research have elucidated the key structural requirements for potent and selective α1-antagonism.

| Structural Moiety | Modification | Impact on Activity | Rationale / Causality |

| 1,4-Benzodioxane Ring | Replacement with a non-planar 1,4-dioxane ring. | Can maintain or alter selectivity. Some analogs show potent activity, suggesting the fused benzene ring is not strictly essential but contributes to optimal conformation.[8][9] | The fused aromatic ring provides conformational rigidity and potential for π-stacking interactions within the receptor pocket. A more flexible ring system may adopt different binding poses, leading to altered selectivity profiles (e.g., gaining 5-HT1A activity). |

| C2-Carbonyl Linker | Variation of the linker between the dioxan and piperazine. | An amide linkage is optimal for activity. | The amide bond acts as a rigid, planar unit and a hydrogen bond acceptor, ensuring the correct spatial orientation of the benzodioxane and quinazoline moieties relative to each other for effective receptor binding. |

| Piperazine Ring | Replacement with other cyclic amines. | Generally leads to a decrease in potency. | The piperazine ring provides the optimal distance and geometry between the two aromatic systems. Its basic nitrogen is also a key interaction point. |

| Quinazoline Moiety | Removal or replacement. | Drastic loss of α1-antagonist activity. | This planar, aromatic system is essential for high-affinity binding, likely through interactions with aromatic amino acid residues in the receptor. The 6,7-dimethoxy groups are critical for subtype selectivity. |

Part 2: Emerging Frontiers - Anticancer Applications

Beyond its established role in cardiovascular medicine, the 1,4-benzodioxane scaffold is proving to be a versatile template for the design of novel anticancer agents.[2][4] Researchers have successfully derivatized the core structure to target various pathways critical to cancer cell proliferation and survival.

Targeting Key Oncogenic Pathways

Derivatives of 1,4-benzodioxine-2-carboxaldehyde have been shown to inhibit several important cancer-related targets:

-

mTOR Kinase: Hydrazone derivatives have demonstrated potent inhibitory activity against mTOR kinase, a central regulator of cell growth and proliferation. Inhibition of this pathway can induce apoptosis and cell cycle arrest in cancer cells.[10]

-

Focal Adhesion Kinase (FAK): 1,3,4-Thiadiazole derivatives incorporating the benzodioxane moiety were identified as inhibitors of FAK, a kinase involved in cell motility and survival, making them potential anti-metastatic agents.[4]

-

Telomerase: Certain 1,3,4-oxadiazolyl benzodioxanes have been developed as inhibitors of telomerase, an enzyme that is overactive in the vast majority of cancer cells and is essential for their immortality.[2]

Summary of Anticancer Activity

The following table summarizes the activity of representative compounds, demonstrating the scaffold's potential. The parent aldehyde is a key starting material for creating these diverse derivatives.

| Derivative Type | Target | Example Cell Lines | Observed Activity (IC50 / GI50) | Reference |

| Hydrazone (Compound 7e) | mTOR Kinase | Melanoma (MDA-MB-435, M14) | 0.20 µM, 0.46 µM (GI50) | [10] |

| 1,3,4-Oxadiazole (Compound 35) | Telomerase | Liver (HEPG2), Cervical (HELA) | 1.27 µM (IC50 for telomerase) | [2] |

| Substituted 1,4-Dioxane | General Cytotoxicity | Prostate (PC-3) | Potent cytotoxic effects observed | [8][9] |

| Benzamide Analogs | p38α MAPK Pathway | Not specified | Potent inhibition reported | [5] |

Part 3: Detailed Experimental Protocols

To bridge theory and practice, this section provides detailed methodologies for key synthetic and biological evaluation workflows. The protocols are presented with an emphasis on the rationale behind each step, reflecting a field-proven approach.

Protocol 1: Synthesis of a Key Doxazosin Intermediate

This protocol details the synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)piperazine, a crucial precursor for Doxazosin, starting from the corresponding carboxylic acid. 1,4-benzodioxine-2-carboxaldehyde can be readily oxidized to this carboxylic acid starting material.

Objective: To couple 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with piperazine to form the key amide intermediate.

Causality: The reaction proceeds via the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of piperazine. Using an excess of piperazine or protecting one nitrogen is crucial to prevent the formation of the undesired bis-acylated product.[11] This protocol uses an activating agent to form a highly reactive intermediate in situ.

Caption: Workflow for the synthesis of a key Doxazosin intermediate.

Step-by-Step Methodology:

-

Reagent Preparation: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediate. Use anhydrous tetrahydrofuran (THF) as the solvent.

-

Activation of Carboxylic Acid:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in anhydrous THF.

-

Cool the solution to 0-5°C using an ice bath.

-

Add 1.1 equivalents of an activating agent, such as N,N'-Carbonyldiimidazole (CDI), portion-wise, maintaining the temperature. Rationale: CDI is a safe and effective activating agent that forms a highly reactive acylimidazolide intermediate. The byproduct, imidazole, is easily removed, and the reaction releases CO2 gas.

-

Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

-

Amide Coupling:

-

In a separate flask, dissolve 4.0 equivalents of piperazine in anhydrous THF. Rationale: A large excess of piperazine is used to favor the mono-acylated product and minimize the formation of the bis-amide impurity.

-

Add the piperazine solution dropwise to the activated carboxylic acid mixture. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature overnight (12-16 hours) to ensure complete conversion.

-

-

Work-up and Purification:

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated solids.

-

Concentrate the filtrate under reduced pressure to remove the THF.

-

Dissolve the resulting residue in dichloromethane (DCM) and wash sequentially with water (2x) and saturated brine (1x) to remove excess piperazine and other water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

-

Protocol 2: In Vitro mTOR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a 1,4-benzodioxane-hydrazone derivative) against mTOR kinase.

Causality: This assay quantifies the ability of a compound to inhibit the phosphorylation of a specific substrate by the mTOR enzyme. The amount of phosphorylation is measured, typically via luminescence (ATP consumption) or fluorescence (antibody detection), and is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in a kinase assay buffer.

-

Prepare solutions of recombinant human mTOR enzyme, the specific substrate (e.g., a peptide substrate like 4E-BP1), and ATP at their optimal concentrations in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add a small volume (e.g., 5 µL) of the diluted test compound to the wells of the assay plate. Include positive controls (a known mTOR inhibitor like Rapamycin) and negative controls (DMSO vehicle).

-

Add the mTOR enzyme solution (e.g., 10 µL) to all wells and incubate for 10-15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the phosphorylation reaction begins.

-

Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 10 µL) to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Stop the reaction and detect the signal. If using an ADP-Glo™ Kinase Assay (Promega), this involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all data points.

-

Normalize the data, setting the negative control (DMSO) as 100% activity and the positive control as 0% activity.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.

-

Conclusion and Future Perspectives

The 1,4-benzodioxine-2-carboxaldehyde scaffold and its derivatives represent a true success story in medicinal chemistry. Its journey from a component of antihypertensive drugs to a template for next-generation anticancer and antibacterial agents highlights its incredible versatility.[1][2] The rigid framework combined with the reactive handle at the C2 position provides an enduring platform for drug discovery.

Future research will likely focus on several key areas:

-

Bioisosteric Replacement: Exploring replacements for the benzodioxane ring itself to fine-tune physicochemical properties like solubility and metabolic stability, or to generate novel intellectual property.[12][13]

-

Target Diversification: Applying the scaffold to new and challenging biological targets, leveraging the vast chemical space accessible from the C2-carboxaldehyde.

-

Chiral Synthesis: Developing more efficient asymmetric syntheses to access enantiomerically pure C2-substituted compounds, as chirality often plays a critical role in biological activity and selectivity.[4][14]

As our understanding of disease biology deepens, privileged scaffolds like 1,4-benzodioxane will remain indispensable tools for the medicinal chemist, providing a solid foundation upon which to build the therapies of the future.

References

-

Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. Available at: [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent - AIR Unimi. Available at: [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available at: [Link]

-

chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. Available at: [Link]

-

Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane | Pakistan Journal of Analytical & Environmental Chemistry. Available at: [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - ResearchGate. Available at: [Link]

-

Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

- EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents.

- WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents.

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed. Available at: [Link]

-

Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed. Available at: [Link]

-

Bioisosteric Replacements - Cambridge MedChem Consulting. Available at: [Link]

-

3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid - MDPI. Available at: [Link]

-

(PDF) 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid - ResearchGate. Available at: [Link]

-

Design and synthesis of substituted compounds containing the 1, 4-benzodioxin subunit. New potential calcium antagonists - PubMed. Available at: [Link]

-

Bioisosteric Replacements - Chemspace. Available at: [Link]

-

Alpha-1 blocker - Wikipedia. Available at: [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed. Available at: [Link]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 6. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 13. chem-space.com [chem-space.com]

- 14. mdpi.com [mdpi.com]

Solubility Profile & Solvent Selection: 1,4-Benzodioxan-2-Carbaldehyde

The following technical guide details the solubility profile, solvent selection strategies, and handling protocols for 1,4-benzodioxine-2-carbaldehyde (specifically the pharmaceutically relevant 2,3-dihydro analog, also known as 1,4-benzodioxan-2-carboxaldehyde ).

An In-Depth Technical Guide for Synthetic Chemists

Executive Summary & Compound Identity

1,4-Benzodioxan-2-carboxaldehyde (CAS: 35999-35-8 for racemic; related to 169836-21-9 for unsaturated) is a critical heterocyclic intermediate used in the synthesis of adrenoreceptor antagonists (e.g., Doxazosin analogs) and other bioactive agents.

Crucial Distinction: While "benzodioxine" implies an unsaturated heterocycle, the vast majority of pharmaceutical applications involve the 2,3-dihydro-1,4-benzodioxine (benzodioxan) scaffold. This guide focuses on the 2,3-dihydro form, which typically presents as a viscous yellow oil or low-melting solid at room temperature, making solvent choice critical for preventing oiling-out during purification.

| Property | Data |

| IUPAC Name | 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde |

| Physical State | Viscous Oil / Low-melting Solid (Isomer dependent) |

| Polarity | Moderate (Lipophilic ring + Polar aldehyde) |

| Key Reactivity | Air-sensitive (Oxidizes to 1,4-benzodioxan-2-carboxylic acid) |

Solubility Data & Solvent Compatibility

The solubility of 1,4-benzodioxan-2-carbaldehyde is governed by the competition between its lipophilic benzene/dioxane rings and the polar formyl group.

Quantitative Solubility Estimates

Data derived from experimental protocols for analogous benzodioxan derivatives and general aldehyde behavior.

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Extraction, Oxidation reactions |

| Chlorinated | Chloroform | High (>100 mg/mL) | NMR analysis, Extraction |

| Polar Aprotic | DMF / DMSO | High (>100 mg/mL) | Nucleophilic substitutions ( |

| Polar Aprotic | Acetone | High | Synthesis (solvent for alkylation) |

| Polar Aprotic | Ethyl Acetate | High | Extraction, Chromatography (Mobile Phase) |

| Polar Protic | Methanol / Ethanol | High | Reduction ( |

| Ethers | THF / 1,4-Dioxane | High | Grignard reactions, Reductions |

| Hydrocarbons | Hexane / Heptane | Low / Miscible * | Anti-solvent, Trituration (impurities) |

| Aqueous | Water | Insoluble (<1 mg/mL) | Aqueous work-up (Phase separation) |

*Note: As an oil, the compound may be miscible with alkanes but often "oils out" from cold alkane solutions, allowing for purification by decantation.

Thermodynamic Analysis (Like Dissolves Like)

-

Hansen Solubility Parameters (Estimated):

-

Dispersion (

): High contribution due to the benzodioxan core. -

Polarity (

): Moderate contribution from the ether oxygens and aldehyde. -

H-Bonding (

): Low (Acceptor only).

-

-

Implication: The compound dissolves best in solvents with moderate polarity and no strong H-bond donor requirement. It is incompatible with water due to the high hydrophobic surface area of the benzene ring.

Practical Applications: Solvent Selection Logic

Reaction Media

-

Nucleophilic Substitution (Synthesis from Catechol):

-

Preferred:Acetone or DMF .

-

Rationale: Acetone (reflux) with

is standard for forming the dioxane ring from catechol and 2,3-dibromopropanal/epichlorohydrin. DMF is used for higher temperature cyclizations.

-

-

Oxidation (Alcohol to Aldehyde):

-

Preferred:DCM or DMSO .

-

Rationale: Swern oxidation (DMSO/DCM) or PCC/DMP (DCM) maintains solubility of the intermediate alcohol and the final aldehyde product.

-

Purification & Work-up

-

Extraction:

-

System:Ethyl Acetate / Water or DCM / Water .

-

Logic: The aldehyde partitions almost exclusively into the organic layer. Avoid acidic aqueous washes if possible to prevent acetal formation/polymerization.

-

-

Chromatography:

-

Eluent:Hexane : Ethyl Acetate (Gradient 10:1 to 3:1) .

-

Logic: The compound is moderately polar (

in 4:1 Hex/EtOAc).

-

Visualizing the Workflow

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher through solvent selection based on the immediate experimental goal.

Caption: Decision tree for selecting the optimal solvent based on the operational phase (Reaction, Purification, or Analysis).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine precise solubility limits if specific data for your derivative is missing.

-

Preparation: Weigh 100 mg of 1,4-benzodioxan-2-carbaldehyde into a tared 4 mL vial.

-

Addition: Add the target solvent (e.g., Methanol) in 100

aliquots at -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Record the volume required for complete dissolution (clear solution, no oil droplets).

-

Calculation:

.

Protocol B: Purification via "Oiling Out" / Decantation

Since the aldehyde is often an oil, traditional recrystallization may fail. Use this method to remove non-polar impurities.

-

Dissolution: Dissolve crude oil in a minimum amount of Dichloromethane (DCM).

-

Precipitation: Slowly add Cold Hexane (

) with vigorous stirring until the solution becomes turbid. -

Settling: Cool the mixture to

for 2 hours. The aldehyde will likely separate as a dense oil or semi-solid at the bottom. -

Separation: Decant the supernatant (containing non-polar impurities).

-

Drying: Redissolve the bottom layer in DCM, dry over

, and concentrate in vacuo.

Protocol C: Storage & Stability (Self-Validating)

-

Risk: Aldehydes oxidize to carboxylic acids (Solids, mp ~126°C) upon air exposure.

-

Validation: Before use, check solubility in 5% NaHCO3 .

-

Result: If the sample dissolves significantly in aqueous base with bubbling (

), it has oxidized to the acid. The pure aldehyde should remain as an insoluble oil/solid.

-

References

-

Synthesis and Resolution of 1,4-Benzodioxan-2-carboxylic Acid (Precursor/Derivative D

-

Source: Bolchi, C. et al. Tetrahedron: Asymmetry (2005).[1]

- Relevance: Establishes solubility of the acid derivative in alcohols and the stability of the benzodioxan ring.

-

-

Benzodioxane Scaffold in Medicinal Chemistry (Doxazosin Intermedi

- Source:Journal of Medicinal Chemistry (Various).

- Relevance: Confirms the use of polar aprotic solvents (DMF) for nucleophilic substitutions on the benzodioxan core.

-

Physical Properties of 1,4-Benzodioxan-6-carboxaldehyde (Isomer Comparison)

- Source: ChemicalBook / PubChem D

- Relevance: Provides melting point benchmarks (51°C for 6-isomer) suggesting the 2-isomer is likely a low-melting solid or oil.

-

Safety Data Sheet (SDS)

- Source: Fisher Scientific / Sigma Aldrich.

- Relevance: General handling, flammability, and storage of benzodioxane deriv

Sources

Methodological & Application

Application Note: High-Precision DIBAL-H Reduction of 1,4-Benzodioxine-2-Carboxylate Esters

Executive Summary

This technical guide outlines the procedure for the reduction of 1,4-benzodioxine-2-carboxylate esters using Diisobutylaluminum hydride (DIBAL-H) .[1] Unlike saturated benzodioxanes, the 1,4-benzodioxine core contains a vinyl ether moiety (C2=C3) conjugated with the ester. This structural feature demands a reduction protocol that avoids saturation of the double bond (1,4-reduction) while effectively reducing the ester.

This protocol details two distinct methodologies:

-

Method A (Complete Reduction): Synthesis of the allylic alcohol, (1,4-benzodioxin-2-yl)methanol .

-

Method B (Partial Reduction): Synthesis of the conjugated aldehyde, 1,4-benzodioxine-2-carbaldehyde .[1]

Critical emphasis is placed on the Rochelle Salt workup to eliminate aluminum emulsions, ensuring high recovery yields for drug development applications.

Scientific Background & Mechanistic Insight

The Substrate Challenge

The 1,4-benzodioxine-2-carboxylate scaffold is a key intermediate in the synthesis of adrenergic antagonists (e.g., Doxazosin analogs) and melatonin isosteres. The primary challenge is the chemoselectivity required to reduce the ester without affecting the electron-rich C2=C3 double bond.

-

Lithium Aluminum Hydride (LAH): Often too aggressive, leading to potential over-reduction or side reactions with the electron-rich aromatic system.[1]

-

DIBAL-H Advantage: Acts as an electrophilic reducing agent.[1][2] It coordinates to the carbonyl oxygen, activating the ester for 1,2-hydride delivery.[3] Because DIBAL-H is less nucleophilic than complex borohydrides, it typically preserves conjugated alkenes, yielding the allylic alcohol or aldehyde exclusively.[1]

Mechanism of Action

The reaction proceeds via a stable tetrahedral aluminum-hemiacetal intermediate.

-

Low Temperature (-78 °C): The intermediate is stable.[1][4] Hydrolysis yields the aldehyde .[3][5]

-

Higher Temperature (>-10 °C) or Excess Reagent: The intermediate collapses (eliminating aluminoxane) to release the aldehyde in situ, which is immediately reduced by a second equivalent of DIBAL-H to the alcohol .

Figure 1: Mechanistic divergence controlled by temperature and stoichiometry.[1]

Experimental Protocols

Reagents and Equipment

-

Substrate: Ethyl 1,4-benzodioxine-2-carboxylate (1.0 equiv).

-

Reagent: DIBAL-H (1.0 M in Toluene or Hexanes).[1][6] Note: Toluene is preferred for higher thermal stability.

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1] DCM is recommended for substrate solubility.

-

Quench: Saturated aqueous Potassium Sodium Tartrate (Rochelle Salt).

-

Atmosphere: Dry Nitrogen or Argon (Strictly anhydrous).[1]

Method A: Synthesis of (1,4-Benzodioxin-2-yl)methanol (Alcohol)

Target: Full reduction to the allylic alcohol.[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask. Cool under N₂ flow. Charge with Ethyl 1,4-benzodioxine-2-carboxylate (1.0 equiv) and anhydrous DCM (0.1 M concentration).[1]

-

Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Addition: Add DIBAL-H (2.5 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature < -70 °C.

-

Rationale: 2.0 eq is theoretical; 2.5 eq ensures completion. Slow addition prevents exotherms that could degrade the sensitive enol ether.

-

-

Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow to warm to 0 °C over 1 hour. Stir at 0 °C for 1 additional hour.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexanes).[1] The aldehyde intermediate may appear transiently.

-

-

Quench (The "Fieser" Alternative for Alcohols):

-

Cool back to 0 °C.

-

Dilute with diethyl ether (equal volume to reaction solvent).

-

Add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of DIBAL used.

-

Note: For strictly emulsion-free workup, use the Rochelle Salt method described in Method B (Step 5).[1]

-

-

Workup: Add anhydrous MgSO₄ to the granular suspension. Stir 15 min. Filter through a pad of Celite.[1][6] Rinse cake with DCM.[1]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Method B: Synthesis of 1,4-Benzodioxine-2-carbaldehyde (Aldehyde)

Target: Partial reduction to the conjugated aldehyde.[1]

Step-by-Step Procedure:

-

Setup: Flame-dry flask, N₂ atmosphere. Dissolve substrate (1.0 equiv) in anhydrous Toluene (0.1 M). Toluene is preferred for low-temp selectivity.[1]

-

Cooling: Cool strictly to -78 °C .

-

Addition: Add DIBAL-H (1.1 equiv) very slowly down the side of the flask.

-

Reaction: Stir at -78 °C for 2-3 hours. Do not warm up.

-

Rochelle Salt Quench (Crucial):

-

While still at -78 °C, add Methanol (excess, ~5-10 equiv) dropwise to destroy excess hydride.[1]

-

Pour the cold mixture into a vigorously stirring solution of saturated aqueous Rochelle Salt (Potassium Sodium Tartrate, 20 mL per mmol substrate).

-

Allow to warm to Room Temperature.[4]

-

Stir vigorously for 1-3 hours until two clear layers form (Phase separation is the indicator of success).

-

-

Workup: Separate layers. Extract aqueous phase with EtOAc (3x).[1] Combined organics -> Brine -> Dry (Na₂SO₄) -> Concentrate.[1][6]

-

Storage: The aldehyde is sensitive to oxidation.[2] Store under inert gas at -20 °C.

Data Interpretation & Troubleshooting

Expected Results Table

| Parameter | Method A (Alcohol) | Method B (Aldehyde) |

| DIBAL-H Equiv | 2.2 - 3.0 | 1.0 - 1.1 |

| Temperature | -78 °C | -78 °C (Constant) |

| Solvent | DCM or Toluene | Toluene (Preferred) |

| Major Product | (1,4-Benzodioxin-2-yl)methanol | 1,4-Benzodioxine-2-carbaldehyde |

| Typical Yield | 85 - 95% | 70 - 85% |

| Common Impurity | Over-reduced alkane (rare) | Over-reduced alcohol or unreacted ester |

Troubleshooting Guide

-

Issue: Gelatinous Emulsion during workup.

-

Cause: Aluminum hydroxides forming a network with water/organic solvent.[1]

-

Solution: Use the Rochelle Salt method (Method B, Step 5). The tartrate ligand chelates Aluminum, breaking the emulsion. Stirring time is key (can take up to 12 hours for difficult cases).

-

-

Issue: Presence of Alcohol in Method B (Aldehyde).

-

Issue: Loss of Double Bond (Saturation).

Workflow Visualization

Figure 2: Operational workflow for selective reduction.

Safety & Handling

-

DIBAL-H is Pyrophoric: It may ignite spontaneously in air.[1] Handle only under inert atmosphere. Use long needles and unsure syringes are dry.[1]

-

Exotherm: The reaction with carbonyls is exothermic. The quench with methanol/water is violently exothermic and generates Hydrogen gas (

). Quench slowly at low temperature. -

Solvent Trap: Ensure rotary evaporator is vented to a fume hood, as residual aluminum alkyls can degrade releasing fumes.

References

-

Mechanistic Overview of DIBAL-H

-

Rochelle Salt Workup Protocol

-

DIBAL-H Reduction: General Procedure and Workup. Organic Synthesis (Vertex AI Grounding).[1]

-

-

Synthesis of Benzodioxine Derivatives

-

Synthesis of α-(2,3-dihydro-1,4-benzodioxin-2-yl)... PrepChem.[1] (Demonstrates the stability of the core).

-

-

Chemoselectivity in Unsaturated Esters

-

General Alcohol Synthesis from Esters

Sources

- 1. 1,4-Benzodioxane-2-methanol | C9H10O3 | CID 19314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. orgosolver.com [orgosolver.com]

- 4. reddit.com [reddit.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. acl.digimat.in [acl.digimat.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]

- 12. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

Application Notes and Protocols: Reductive Amination of 1,4-Benzodioxine-2-carbaldehyde with Amines

Introduction: The Strategic Importance of the 1,4-Benzodioxane Scaffold in Medicinal Chemistry

The 1,4-benzodioxane ring system is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Its versatile structure has been instrumental in the development of agents targeting a wide array of pharmacological targets, including neuronal nicotinic, α1-adrenergic, and serotoninergic receptors.[1][3] The synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives, in particular, has yielded promising candidates for atypical antipsychotic agents. This highlights the critical role of robust and efficient synthetic methodologies to access these valuable molecules.

Reductive amination stands out as a cornerstone of amine synthesis, offering a highly controlled and versatile method for forging carbon-nitrogen bonds.[4][5] This one-pot reaction, which combines the formation of an imine or iminium ion intermediate with its subsequent reduction, effectively circumvents the overalkylation issues often encountered with direct alkylation methods.[4][5] This application note provides a comprehensive guide to the reductive amination of 1,4-benzodioxine-2-carbaldehyde with both primary and secondary amines, detailing the underlying mechanisms, offering field-proven protocols, and providing troubleshooting insights for researchers in synthetic and medicinal chemistry.

Mechanistic Insights: The Chemistry Behind Reductive Amination

The reductive amination of an aldehyde, such as 1,4-benzodioxine-2-carbaldehyde, proceeds through a well-defined two-step sequence that occurs in a single pot.[5][6]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate.[6] Subsequent dehydration of the hemiaminal yields either an imine (from a primary amine) or an iminium ion (from a secondary amine).[6][7] This equilibrium-driven step is often facilitated by mildly acidic conditions which promote both the initial nucleophilic attack and the final dehydration.[4][8]

-

Reduction: A selective reducing agent, present in the reaction mixture, then reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[6] The choice of reducing agent is critical for the success of the reaction.

Figure 1: Generalized workflow of the reductive amination of 1,4-benzodioxine-2-carbaldehyde.

Selecting the Optimal Reducing Agent

The success of a one-pot reductive amination hinges on the use of a reducing agent that selectively reduces the imine or iminium ion in the presence of the starting aldehyde.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness, broad substrate scope, and selectivity.[9][10][11] It is particularly effective and does not readily reduce aldehydes or ketones at an appreciable rate.[11] Its reduced basicity compared to other borohydrides also minimizes side reactions. Dichloroethane (DCE) is a commonly used solvent for reactions with NaBH(OAc)₃.[11][12]

-

Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent, NaBH₃CN is effective at a mildly acidic pH (around 4-5), where the iminium ion is readily formed and more susceptible to reduction than the protonated carbonyl group.[4][8] However, a significant drawback is the high toxicity of cyanide byproducts.[9]

-

Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde.[4][12] To circumvent this, a two-step approach is often employed where the imine is allowed to form completely before the addition of NaBH₄.[11][12]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the reductive amination of 1,4-benzodioxine-2-carbaldehyde with both primary and secondary amines using sodium triacetoxyborohydride.

Protocol 1: Reductive Amination with a Primary Amine

Materials:

-

1,4-Benzodioxine-2-carbaldehyde

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-benzodioxine-2-carbaldehyde (1.0 eq).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add the primary amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

Protocol 2: Reductive Amination with a Secondary Amine

Materials:

-

Same as Protocol 1, with a secondary amine (e.g., morpholine) replacing the primary amine.

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Reaction Setup: Follow step 1 from Protocol 1.

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE. Add the secondary amine (1.0-1.2 eq). For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.[9][11] Stir for 20-30 minutes.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

-

Reaction Monitoring: Monitor the reaction as described in Protocol 1.

-

Workup: Follow the workup procedure from Protocol 1.

-

Purification: Purify the crude tertiary amine product via column chromatography.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters and expected yields for the reductive amination of 1,4-benzodioxine-2-carbaldehyde with representative amines.

| Amine Substrate | Amine Equivalents | NaBH(OAc)₃ Equivalents | Solvent | Reaction Time (h) | Typical Yield (%) |

| Benzylamine | 1.1 | 1.3 | DCE | 4-6 | 85-95 |

| Aniline | 1.2 | 1.5 | DCE | 8-12 | 70-85 |

| Morpholine | 1.1 | 1.3 | DCE | 3-5 | 90-98 |

| N-Methylpiperazine | 1.2 | 1.5 | DCE | 4-6 | 88-96 |

Note: Yields are highly dependent on the purity of starting materials, reaction scale, and purification efficiency. The provided ranges are based on literature precedents for similar transformations.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. The following workflow provides a systematic approach to troubleshooting common issues.

Figure 2: A troubleshooting workflow for common issues in reductive amination.

Expert Insights:

-

Moisture Sensitivity: Sodium triacetoxyborohydride is sensitive to moisture.[12] Ensure all glassware is oven-dried and solvents are anhydrous to maintain the reagent's efficacy.

-

Amine Salt Stoichiometry: If using an amine salt (e.g., hydrochloride), an additional equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.

-

Steric Hindrance: Highly hindered aldehydes or amines may react sluggishly. In such cases, increasing the reaction temperature or employing a more potent reducing agent system might be necessary.

-

Purification of Basic Amines: The amine products are basic and may streak on silica gel during chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation.

Conclusion

The reductive amination of 1,4-benzodioxine-2-carbaldehyde is a powerful and reliable method for synthesizing a diverse range of N-substituted derivatives crucial for drug discovery and development. By understanding the underlying reaction mechanism, carefully selecting reagents, and adhering to optimized protocols, researchers can efficiently access these valuable compounds. The insights and procedures detailed in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory.

References

-

Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link][4]

-

Myers, J. W. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from a course material PDF.[9]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][5][11]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][6]

-

Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link][1]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link][13]

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

preparation of Schiff bases using 1,4-benzodioxine-2-carboxaldehyde

Executive Summary & Pharmacophore Insight

This technical guide details the synthesis of Schiff bases (imines) utilizing 1,4-benzodioxine-2-carboxaldehyde as the electrophilic precursor. Unlike the more common 6-isomer (which behaves as a standard aromatic aldehyde), the 2-carboxaldehyde position places the carbonyl group directly on the heterocyclic ring, adjacent to an oxygen atom. This structural nuance imparts unique electronic properties, often resulting in enhanced biological activity but requiring precise synthetic control to prevent side reactions like aldol-type polymerizations.

Why this Scaffold? The 1,4-benzodioxane (dihydrobenzodioxine) moiety is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Doxazosin (alpha-blocker). Derivatizing this scaffold via Schiff base formation allows for the rapid generation of libraries targeting:

-

Multidrug-resistant bacteria (via chelation mechanisms).

-

Tubulin polymerization (anticancer targets).

-

Kinase inhibition (due to the planar, lipophilic nature of the benzodioxine ring).

Chemical Basis & Reaction Logic

The formation of the Schiff base follows a reversible nucleophilic addition-elimination mechanism.

-

Thermodynamics: The equilibrium constant (

) for imine formation from 1,4-benzodioxine-2-carboxaldehyde is generally favorable but sensitive to water. The adjacent oxygen at position 1 exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon compared to simple aliphatic aldehydes. -

Kinetics: The reaction is acid-catalyzed.[1] Protonation of the carbonyl oxygen lowers the LUMO energy, facilitating the attack by the amine nucleophile.

-

Structural Advisory: Users must distinguish between the 2,3-dihydro-1,4-benzodioxine-2-carboxaldehyde (aliphatic character, chiral center at C2) and the 1,4-benzodioxine-2-carboxaldehyde (unsaturated, conjugated). This protocol is optimized for the 2,3-dihydro analog, which is the standard commercial precursor, but is compatible with the unsaturated form with careful temperature control.

Mechanism Visualization

Caption: Acid-catalyzed condensation pathway. Note the reversibility (dashed red line), necessitating water removal.

Experimental Protocols

Method A: Standard Reflux (High Purity)

Recommended for initial synthesis and bulk production.

Reagents:

-

1,4-benzodioxine-2-carboxaldehyde (1.0 equiv)

-

Primary Aromatic/Aliphatic Amine (1.0 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[2]

-

Catalyst: Glacial Acetic Acid (GAA)

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1,4-benzodioxine-2-carboxaldehyde in 15 mL of absolute ethanol.

-

Amine Addition: Add 1.0 mmol of the target amine dropwise.

-

Note: If the amine is a solid, dissolve it in the minimum amount of ethanol before addition.

-

-

Catalysis: Add 2-3 drops of glacial acetic acid. The pH should be approximately 4-5.[3]

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (

for EtOH) for 3 to 6 hours .-

Checkpoint: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear.

-

-

Workup:

-

Scenario A (Precipitate forms): Cool to room temperature, then to

in an ice bath. Filter the solid, wash with cold ethanol, and dry. -

Scenario B (No precipitate/Oily): Evaporate solvent to 20% volume using a rotary evaporator. Pour the residue into crushed ice with vigorous stirring. If an oil persists, triturate with cold diethyl ether or hexane to induce crystallization.

-

-

Purification: Recrystallize from hot ethanol/water (9:1) mixture.

Method B: Microwave-Assisted Synthesis (High Throughput)

Recommended for library generation and "Green Chemistry" compliance.

Parameters:

-

Power: 150-300W (Variable)

-

Time: 2-5 minutes

-

Solvent: Minimal Ethanol or Solvent-free (Neat)

Procedure:

-

Mix 1.0 mmol aldehyde and 1.0 mmol amine in a microwave-safe vial.

-

Add 1 drop of GAA and a minimal amount of EtOH (0.5 mL) to create a slurry.

-

Irradiate in bursts of 30 seconds, monitoring temperature (keep

). -

Cool and wash the resulting solid with cold ether.

-

Efficiency: Yields are typically 10-15% higher than Method A, with significantly reduced reaction times [1].

Workflow Visualization

Caption: Decision-tree workflow for synthesis and purification, handling both solid and oily crude products.

Characterization & Validation Data

To validate the formation of the Schiff base, specific spectral signatures must be identified. The disappearance of the carbonyl peak and the appearance of the azomethine peak are the primary indicators.

Table 1: Key Spectral Indicators

| Technique | Functional Group | Expected Signal | Notes |

| FT-IR | C=N (Imine) | 1615 – 1635 cm⁻¹ | Sharp, strong band. Distinct from C=O.[4] |

| FT-IR | C=O (Aldehyde) | Absent | If peak at ~1700 cm⁻¹ persists, reaction is incomplete. |

| ¹H NMR | -CH=N- (Azomethine) | 8.2 – 8.8 ppm (s, 1H) | Diagnostic singlet. Downfield shift due to N-anisotropy. |

| ¹H NMR | O-CH-O (Dioxane) | 4.2 – 4.4 ppm (m) | Characteristic of the benzodioxane ring protons. |

| ¹H NMR | -CHO (Aldehyde) | Absent | Usually >9.5 ppm. Must be absent in pure product. |

Expert Insight - Troubleshooting:

-

Hydrolysis Risk: Benzodioxine Schiff bases can be sensitive to moisture. Store in a desiccator. If the NMR shows a small aldehyde peak reappearing over time, the solvent contained water.

-

Stereochemistry: If using the 2,3-dihydro aldehyde, the C2 position is chiral. Standard synthesis yields a racemic mixture. If using a chiral amine, diastereomers will form, potentially showing dual peaks in NMR [2].

Applications in Drug Discovery

The synthesized 1,4-benzodioxine Schiff bases are potent precursors for coordination chemistry and pharmacology.

-

Metal Complexation: The azomethine nitrogen and the ether oxygens of the benzodioxine ring can act as a tridentate ligand system, forming stable complexes with Cu(II), Co(II), and Ni(II). These complexes often show superior DNA binding affinity compared to the free ligand [3].

-

Antibacterial Activity: Derivatives substituted with electron-withdrawing groups (e.g., -NO2, -Cl) on the amine ring have demonstrated low MIC values against S. aureus and E. coli [4].

References

-

Green Synthesis of Schiff Bases: Al-Garawi, Z. M., et al. "Green Chemistry approach for synthesis of Schiff bases and their applications."[4] Journal of Kerbala University, vol. 22, no.[4] 1, 2025.[4][5] [Link]

-

Schiff Base Characterization: Ahmed, A. A., et al. "Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes." Jordan Journal of Chemistry, vol. 15, no. 3, pp. 137–143, 2021. [Link]

-

Biological Evaluation: Idris, N., et al. "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs."[6] International Journal of Organic Chemistry, vol. 12, pp. 143-160, 2022.[6] [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 4. journals.uokerbala.edu.iq [journals.uokerbala.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

Troubleshooting & Optimization

preventing oxidation of 1,4-benzodioxine-2-carbaldehyde during storage

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Oxidation of 1,4-Benzodioxine-2-carbaldehyde

Technical Support Center: Stability & Storage Guide

Welcome to the Technical Support Center. This guide addresses the stability profile of 1,4-benzodioxine-2-carbaldehyde (systematically known as 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde ).[1]

CRITICAL NOMENCLATURE NOTE: Commercially available "1,4-benzodioxine-2-carbaldehyde" is almost exclusively the 2,3-dihydro (saturated dioxane ring) derivative [1].[1][2][3] The fully unsaturated 1,4-benzodioxine derivative is an enol ether and is significantly more reactive, prone to rapid hydrolysis and polymerization.[1] This guide focuses on the standard 2,3-dihydro reagent, but the storage protocols apply strictly to both, with the unsaturated form requiring even more rigorous exclusion of moisture.

Module 1: Diagnostic Triage (Troubleshooting)

Is my compound already oxidized?

Before committing this reagent to a synthesis, you must validate its purity.[3][4] Aldehydes undergo autoxidation to carboxylic acids, a "silent" degradation that can ruin stoichiometric balances in downstream reactions.[3]

Visual & Physical Inspection

| Indicator | Status | Action Required |

| Appearance | Clear, colorless to pale yellow oil/low-melting solid.[1][2][3] | Pass. Proceed to use. |

| Solids/Precipitate | White crystals forming in the oil.[3] | Fail. The crystals are likely 1,4-benzodioxan-2-carboxylic acid (mp ~122-125°C) [2].[1][3] |

| Smell | Sharp, acrid acidic odor (distinct from the sweet aldehyde).[3] | Fail. Significant oxidation has occurred.[3] |

Spectroscopic Validation (The "Gold Standard")

If visual signs are ambiguous, run a quick ¹H-NMR in CDCl₃.[2][3]

-

Aldehyde Signal (Target): Look for a sharp singlet at δ ~9.8 ppm .[3]

-

Impurity Signal (Acid): Look for a broad singlet downfield at δ ~10.0–13.0 ppm (carboxylic acid proton).[3]

-

Quantification: Integrate the aldehyde proton vs. the aromatic protons (4H, multiplet ~6.8–7.0 ppm). A pure sample should have a ratio of 1:4 .[3] If the aromatic integral is higher relative to the aldehyde, you have non-aldehyde impurities (likely acid).[3]

Module 2: Root Cause Analysis (The "Why")

Understanding the mechanism of failure ensures you respect the storage protocols.[3] Aldehydes do not just "go bad"; they actively react with molecular oxygen via a Radical Chain Mechanism .[3]

The Autoxidation Pathway:

-

Initiation: Light (

) or trace metal ions generate a radical on the carbonyl carbon.[3] -

Propagation: This radical reacts with atmospheric

to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule, creating a peracid and a new radical.[3] -

Degradation: The peracid reacts with another aldehyde to form two molecules of carboxylic acid .[3]

Figure 1: Radical chain mechanism converting 1,4-benzodioxine-2-carbaldehyde to its corresponding carboxylic acid.[1][3]

Module 3: Storage Protocols (The "How")

To break the cycle shown above, you must remove the initiators (Light, Heat) and the reactant (Oxygen).

Protocol: Long-Term Storage System

-

Container Selection:

-

Atmosphere Exchange (Schlenk Technique):

-

Do not just blow gas into the vial.

-

Step A: Connect the vial to a Schlenk line or manifold.[3]

-

Step B: Evacuate the headspace (careful if liquid—do not evaporate the product).[3]

-

Step C: Backfill with Argon .[3] Argon is heavier than air and forms a "blanket" over the aldehyde, whereas Nitrogen can mix more easily with intruding air [3].

-

-

Temperature Control:

-

Stabilizers (Optional):

Module 4: Remediation (Purification)

If Module 1 confirmed oxidation, do not discard the sample.[3] The Bisulfite Adduct Method is highly effective for purifying unhindered aldehydes like 1,4-benzodioxine-2-carbaldehyde from their acid contaminants [4].[1][3]

Step-by-Step Purification Protocol

Reagents: Saturated Sodium Bisulfite (

-

Adduct Formation:

-

Wash (Remove Impurities):

-

Regeneration:

-

Recovery:

-

Extract the aqueous mixture with fresh EtOAc (3x).[3]

-

Dry combined organics over

, filter, and concentrate in vacuo.

-

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography to purify this aldehyde? A: Yes, but with caution. Carboxylic acids often streak on silica or bind irreversibly.[3] To improve separation, add 1% Acetic Acid to your eluent to keep the impurity protonated and moving, or use the Bisulfite method (Module 4) which is generally superior for removing large amounts of acid.

Q: Why does my sample smell like vinegar? A: It likely is vinegar—or close to it.[2][3] The oxidation product is a carboxylic acid.[3][7] While not acetic acid, short-chain or aromatic acids often have sharp, acrid odors distinct from the sweet/almond-like smell of the aldehyde.[1][3]

Q: Is the "benzodioxine" ring itself stable? A: The 2,3-dihydro ring (benzodioxan) is chemically robust (similar to a catechol ether).[3] However, if you truly have the unsaturated 1,4-benzodioxine (with a double bond at C2-C3), it is an electron-rich enol ether.[1] It is unstable to acid (hydrolysis) and oxidizers.[3] Ensure your glassware is base-washed or neutral if working with the unsaturated form.[1][3]

References

-

ChemicalBook. (2022).[3] 2,3-Dihydro-benzo[1,4]dioxine-2-carbaldehyde Properties and Suppliers. Link

-

Idris, N., Anderson, A., & Bakare, O. (2022).[8] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Link[3]

-

Sigma-Aldrich. (2025).[1][3] Handling and Storage of Air-Sensitive Reagents. Technical Bulletin AL-134. Link

-

Brindle, C. S., et al. (2017).[3] Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development. Link[3]

Sources

- 1. echemi.com [echemi.com]

- 2. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. air.unimi.it [air.unimi.it]

- 5. reddit.com [reddit.com]

- 6. Workup [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

Technical Support Center: Optimizing the Synthesis of 1,4-Benzodioxine-2-carbaldehyde

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,4-benzodioxine-2-carbaldehyde. As a crucial intermediate in the development of various pharmaceuticals, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its preparation.

I. Introduction to the Synthetic Landscape

The synthesis of 1,4-benzodioxine-2-carbaldehyde primarily revolves around two main strategies: the formylation of a pre-existing 1,4-benzodioxane ring and the cyclization of precursors to form the aldehyde-substituted ring system. The Vilsmeier-Haack reaction stands out as a prevalent method for formylation due to its efficiency with electron-rich aromatic systems like 1,4-benzodioxane.[1][2][3] Alternative approaches, such as the oxidation of the corresponding alcohol or the cyclization of catechol with a protected bromoacetaldehyde, offer different advantages and present their own unique challenges.

This guide will dissect these synthetic routes, providing a framework for troubleshooting and optimization based on mechanistic understanding and empirical data.

II. Troubleshooting and FAQs: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich arenes.[1][2] It involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is resulting in a low yield of 1,4-benzodioxine-2-carbaldehyde. What are the potential causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack formylation of 1,4-benzodioxane can stem from several factors. Here’s a systematic approach to troubleshooting:

-

Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent (a chloromethyliminium salt) is the active electrophile.[2] Its incomplete formation will directly impact the yield.

-

Moisture: Both DMF and POCl₃ are sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents.

-

Reagent Quality: Use freshly distilled or high-purity DMF and POCl₃. Older reagents can degrade, leading to lower reactivity.

-

-

Sub-optimal Reaction Temperature: The reaction temperature is critical and depends on the reactivity of the substrate.[1]

-

Too Low: The reaction may be too slow, leading to incomplete conversion.

-

Too High: This can lead to the formation of byproducts and decomposition of the starting material or product. For 1,4-benzodioxane, a temperature range of 0°C to 80°C is typically employed.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of the Vilsmeier reagent is generally used to drive the reaction to completion. A typical starting point is 1.5 to 3 equivalents of the Vilsmeier reagent relative to the 1,4-benzodioxane.

-

Inefficient Quenching and Work-up: The hydrolysis of the intermediate iminium salt is a critical step.

-

Pouring the reaction mixture into ice-cold water or an ice-cold aqueous solution of a base (like sodium bicarbonate or sodium acetate) is a standard procedure. This should be done carefully as the reaction can be exothermic.

-

Inadequate hydrolysis can lead to the isolation of the intermediate, reducing the yield of the desired aldehyde.

-

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products is a common issue. Here are some potential side reactions:

-

Di-formylation: Although the first formyl group is deactivating, forcing conditions (high temperature, long reaction time, large excess of Vilsmeier reagent) can lead to the introduction of a second formyl group on the aromatic ring. Careful control of reaction conditions is key to minimizing this.[4]

-

Chlorination: In some cases, particularly with sensitive substrates, the Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated byproducts.[4]

-

Polymerization/Decomposition: Electron-rich aromatic compounds can be susceptible to polymerization or decomposition under the acidic and sometimes harsh conditions of the Vilsmeier-Haack reaction. This is often indicated by the formation of a dark, tarry residue. Using the minimum effective temperature and reaction time can help mitigate this.

Q3: How can I effectively purify 1,4-benzodioxine-2-carbaldehyde from the crude reaction mixture?

A3: Purification can be challenging due to the presence of polar byproducts and residual DMF.

-

Extraction: After quenching, a thorough extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is necessary. Washing the organic layer with water and brine will help remove water-soluble impurities. To remove residual DMF, washing with a dilute aqueous solution of lithium chloride can be effective.

-

Column Chromatography: This is the most common method for purifying the product.[5] A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.

-

Crystallization: If a solid product is obtained after chromatography, recrystallization can further enhance its purity.[6] A solvent system in which the product has low solubility at room temperature but is soluble at elevated temperatures should be chosen. Common solvents for recrystallization of aromatic aldehydes include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a general guideline. Optimization of specific parameters may be required for your specific setup.

Materials:

-

1,4-Benzodioxane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add POCl₃ (1.5 eq.) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10°C.

-

Stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add 1,4-benzodioxane (1.0 eq.), dissolved in a minimal amount of anhydrous DCM, to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the progress of the reaction by TLC.

-

Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

| Parameter | Recommended Range | Rationale |

| Temperature | 0°C to 80°C | Balances reaction rate and minimizes side reactions.[1] |

| POCl₃:DMF Ratio | 1:2 to 1:3 | Ensures complete formation of the Vilsmeier reagent. |

| Vilsmeier Reagent:Substrate | 1.5:1 to 3:1 | Drives the reaction towards completion. |

| Reaction Time | 1 - 6 hours | Monitor by TLC to avoid over-reaction.[7] |

III. Alternative Synthetic Routes: A Comparative Overview

While the Vilsmeier-Haack reaction is a workhorse, alternative methods can be advantageous depending on substrate availability and desired selectivity.

A. Oxidation of (1,4-Benzodioxan-2-yl)methanol

This two-step approach involves the initial synthesis of the corresponding alcohol followed by its oxidation to the aldehyde.

Step 1: Synthesis of (1,4-Benzodioxan-2-yl)methanol This precursor can be synthesized from catechol and a suitable three-carbon synthon like glycidol or 3-chloro-1,2-propanediol.

Step 2: Selective Oxidation to the Aldehyde The key challenge in this step is to avoid over-oxidation to the carboxylic acid.[8][9][10] Several mild and selective oxidizing agents are suitable for this transformation.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Reference |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | High selectivity for aldehydes. | Chromium-based reagent, toxicity concerns. | [11] |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild conditions, high yields. | Expensive, can be explosive under certain conditions. | [11] |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C | High yields, avoids heavy metals. | Requires cryogenic temperatures, unpleasant odor. | [11] |

| Salophen copper(II)/TBHP | NaOH, room temperature | Mild, selective, no over-oxidation.[8] | Catalyst synthesis required.[8] | [8] |

dot

Caption: Workflow for the synthesis of 1,4-benzodioxine-2-carbaldehyde via oxidation.

B. Cyclization of Catechol with Bromoacetaldehyde Acetal

This method involves the Williamson ether synthesis to construct the benzodioxane ring. The use of a protected aldehyde, such as bromoacetaldehyde diethyl acetal, is necessary to prevent unwanted side reactions.

dot

Caption: Synthesis of 1,4-benzodioxine-2-carbaldehyde via cyclization.

Q4: What are the critical parameters for the cyclization reaction between catechol and bromoacetaldehyde diethyl acetal?

A4: Key parameters for this Williamson ether synthesis include:

-

Base: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is typically used to deprotonate the catechol.

-

Solvent: A polar aprotic solvent like DMF, acetone, or acetonitrile is suitable for this reaction.[12]

-

Temperature: The reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate.

-

Deprotection: The acetal protecting group is stable under basic conditions and is typically removed during an acidic work-up to reveal the aldehyde.

IV. Product Characterization

Confirmation of the final product's identity and purity is crucial. The following spectroscopic data can be used as a reference for 1,4-benzodioxine-2-carbaldehyde.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Aldehydic proton (CHO) singlet around δ 9.5-10.0 ppm. Aromatic protons in the region of δ 6.8-7.5 ppm. Protons of the dioxane ring will appear as multiplets. |

| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 190-200 ppm. Aromatic carbons in the range of δ 115-150 ppm. |

| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹.[13] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₉H₈O₃: 164.16 g/mol ).[14] |

V. Conclusion

The synthesis of 1,4-benzodioxine-2-carbaldehyde, while achievable through several routes, requires careful optimization and troubleshooting to maximize yield and purity. The Vilsmeier-Haack reaction remains a robust and widely used method, with its success hinging on anhydrous conditions, appropriate temperature control, and correct stoichiometry. Alternative methods involving oxidation or cyclization offer valuable alternatives, each with its own set of considerations. By understanding the underlying chemistry and potential pitfalls of each approach, researchers can effectively navigate the synthesis of this important intermediate.

VI. References

-

Gao, Y., et al. (2015). Selective Oxidation of Benzyl Alcohols to Aldehydes with a Salophen Copper(II) Complex and tert-Butyl Hydroperoxide at Room Temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(8), 1253-1260). [Link]

-

Wang, G., et al. (2015). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Journal of Chemical Research, 39(10), 589-591). [Link]

-

Li, Y., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4973-4982). [Link]

-

Pillai, U. R., & Sahle-Demessie, E. (2003). Selective oxidation of alcohols to aldehydes by using hydrogen peroxide as an oxidant: A review. Journal of Scientific & Industrial Research, 62(1-2), 11-23).

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

-

PubChem. (n.d.). 1,4-Benzodioxane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.

-

MDPI. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

-

ResearchGate. (2025). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. [Link]

-

PubChem. (n.d.). 1,4-Benzodioxane-2-methanol. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 1,4-Benzodioxin-2-methanol, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

-

University of Rochester. (n.d.). How To: Purify by Crystallization. [Link]

-

BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

NIST. (n.d.). 1,4-Benzodioxan-6-carboxaldehyde. NIST Chemistry WebBook. [Link]

-